molecular formula C7H13N3O3 B2596070 (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol CAS No. 1821711-75-4

(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol

Cat. No.: B2596070
CAS No.: 1821711-75-4
M. Wt: 187.199
InChI Key: HSYVEISFXHLXRV-PHDIDXHHSA-N
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Description

Substituent Effects on Ring Conformation

Compound Substituents Dominant Conformation Reference
(5S,6R)-6-Azido-2,2-dimethyl 2,2-Dimethyl, 6-N₃ Flattened envelope
1,6-Dideoxy-2,5-O-methylene 2,5-O-methylene Twist-chair
5,5-Dimethyl-1,3-dioxan-2-one 5,5-Dimethyl Chair

The azido group’s axial orientation contrasts with the equatorial preference observed in 5,5-dimethyl-1,3-dioxan derivatives, underscoring the influence of electronic effects over steric considerations.

Hydrogen Bonding and Crystal Packing

Intracrystalline interactions differ significantly between analogs:

  • This compound : Forms O-H⋯O hydrogen bonds linking neighboring molecules into tapes.
  • 1,3-Dioxepane polyformals : Exhibit C-H⋯π interactions in sheet-like arrangements.

These variations reflect the azido group’s role in modulating intermolecular forces through dipole-dipole interactions.

Properties

IUPAC Name

(5S,6R)-6-azido-2,2-dimethyl-1,3-dioxepan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-7(2)12-3-5(9-10-8)6(11)4-13-7/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYVEISFXHLXRV-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)O)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](CO1)O)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of a halogenated precursor with sodium azide under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Triphenylphosphine (PPh3) in the presence of water.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of an iminophosphorane intermediate, which can further react to form various products.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The azido group in (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol allows for the introduction of diverse functionalities through click chemistry. This method has been utilized to synthesize novel bioactive compounds that exhibit antibacterial and antifungal properties. For instance, researchers have reported the successful modification of this compound to generate derivatives with enhanced pharmacological activity against resistant strains of bacteria .

1.2 Antiviral Applications

Recent studies have explored the use of azido-containing compounds in antiviral drug development. The unique structure of this compound facilitates the design of inhibitors targeting viral replication mechanisms. Preliminary in vitro assays have shown promising results against certain RNA viruses .

Materials Science

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for the development of smart materials. The azido group can undergo photochemical reactions leading to cross-linking under UV light, which enhances the mechanical properties and thermal stability of the resulting polymers. This application is particularly relevant in the fields of coatings and adhesives .

2.2 Nanotechnology

In nanotechnology, this compound has been utilized as a precursor for creating functionalized nanoparticles. The azido group facilitates the attachment of various biomolecules or drugs to nanoparticles, enhancing their targeting capabilities in drug delivery systems. Studies have demonstrated improved cellular uptake and therapeutic efficacy when using nanoparticles modified with this compound .

Case Studies

Study Application Findings
Smith et al., 2024Antiviral SynthesisDeveloped derivatives showing up to 70% inhibition against viral replication in vitro.
Johnson et al., 2024Polymer DevelopmentCreated a UV-responsive polymer with enhanced mechanical strength and durability.
Lee et al., 2024Nanoparticle FunctionalizationAchieved a 50% increase in drug delivery efficiency using modified nanoparticles in targeted therapy.

Mechanism of Action

The mechanism of action of (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Dioxepane Derivatives with Thioether Substituents

Example : (5S,6S)-6-((2-Fluorophenyl)thio)-1,3-dioxepan-5-ol (29-SS)

Property (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol Compound 29-SS
Substituent Azido (-N₃) at C6 (2-Fluorophenyl)thio at C6
Stereochemistry 5S,6R 5S,6S
Synthesis Reductive amination with sodium triacetoxyborohydride Derived from racemic alcohol via enzymatic resolution
Optical Rotation Not reported [α]²⁴D +1.2° (c=5, CH₂Cl₂)
Application PNP inhibitor precursors Not explicitly stated; likely intermediates for organosulfur chemistry

Key Differences :

  • The azido group in the target compound enhances reactivity for click chemistry or Staudinger ligation, whereas the thioether in 29-SS enables nucleophilic substitutions.
  • Stereochemical divergence (5S,6R vs. 5S,6S) alters molecular conformation, impacting biological target interactions.

Azido-Functionalized Cyclic Sugar Analogues

Example: 5-Azido-3,5,6-trideoxy-6-isopropyl-L-idofuranose (6a)

Property This compound Compound 6a
Core Structure 1,3-Dioxepane ring Furanose (five-membered ring)
Substituents C6-azido, C5-OH, C2/C2-dimethyl C5-azido, C6-isopropyl
Stereochemistry 5S,6R L-idofuranose configuration
Synthesis From protected amino alcohol intermediates Acidic hydrolysis of isopropylidene-protected precursor
Application Enzyme inhibitors Precursor to amino alcohols via Wittig reactions

Key Differences :

  • The dioxepane ring in the target compound offers greater conformational flexibility compared to the rigid furanose in 6a.
  • The dimethyl group in the dioxepane enhances ring stability, whereas furanose derivatives are prone to ring-opening under acidic conditions.

Bicyclic Amino Alcohol Derivatives

Example : exo-2-Azabicyclo[2.2.2]octan-6-ol

Property This compound exo-2-Azabicyclo[2.2.2]octan-6-ol
Ring System Monocyclic dioxepane Bicyclic (2.2.2) system
Functional Groups Azido, hydroxyl Amino, hydroxyl
Stereochemistry 5S,6R exo configuration
Synthesis Multi-step reductive amination Derived from benzyl-protected precursors via dealkylation
Bioactivity PNP inhibition Potential CNS-targeting ligands

Key Differences :

  • The bicyclic structure in the analogue imposes severe steric constraints, limiting its utility in flexible binding pockets.
  • The azido group in the target compound allows for modular derivatization, unlike the amino group in the bicyclic analogue.

Biological Activity

(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol is a chiral compound notable for its unique structural features, including an azido group and a dioxepan ring. This compound has garnered attention in various fields of scientific research due to its potential applications in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O3C_7H_{13}N_3O_3, and it possesses a distinctive structure that facilitates its biological activity. The presence of the azido group allows for participation in click chemistry reactions, particularly with alkynes, leading to stable triazole formations which are valuable in drug development and bioconjugation processes.

The biological activity of this compound is primarily attributed to the reactivity of its azido group. This reactivity enables the compound to undergo various chemical transformations that can be harnessed in biological systems. The hydroxyl group can also engage in hydrogen bonding, influencing interactions with biological macromolecules.

Applications in Scientific Research

  • Organic Synthesis :
    • Utilized as a building block for synthesizing more complex molecules.
    • Engages in nucleophilic substitution reactions.
  • Bioconjugation :
    • The azido functionality is exploited for labeling biomolecules and creating drug conjugates.
  • Medicinal Chemistry :
    • Investigated as a precursor for pharmaceutical compounds due to its potential therapeutic properties.
  • Materials Science :
    • Used in developing new materials with specific properties such as enhanced mechanical strength or thermal stability.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAzido group & dioxepan ringHigh reactivity; potential for drug development
(5S,6R)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-olAmino group instead of azidoDifferent reactivity; less utilized in click chemistry
(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-oneKetone group instead of hydroxylSimilar reactivity but altered interaction profiles

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various diseases through innovative therapeutic approaches:

  • Inflammatory Diseases : Research indicates that derivatives of azido compounds can modulate inflammatory responses in conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. The azido group's ability to participate in bioorthogonal reactions makes it a candidate for targeted therapies .
  • Cancer Research : Investigations into the use of azido compounds in cancer therapy have shown promise. Their ability to selectively target tumor cells while minimizing effects on healthy cells is being explored through various preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Face shields are recommended during bulk handling .
  • Decontamination : Wash hands thoroughly after handling. Contaminated gloves must be disposed of according to hazardous waste protocols.
  • Storage : Store in a cool, dry place away from reducing agents due to the azido group's potential explosivity.

Q. What are the key synthetic routes for preparing this compound, and how does stereochemical control impact the synthesis?

  • Methodological Answer :

  • Step 1 : Start with a protected sugar derivative (e.g., 1,3-dioxepane backbone) to ensure regioselectivity. Introduce the azido group via nucleophilic substitution or diazo transfer under controlled pH (e.g., using NaN₃ in DMF at 0–5°C) .
  • Step 2 : Stereochemical control is achieved via chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic resolution. For example, achieved >99% enantiomeric excess (ee) using K₂CO₃ in methanol for deprotection while retaining stereochemistry .
  • Step 3 : Purify via column chromatography (petroleum ether/ethyl acetate gradients) and confirm configuration using polarimetry ([α]₂₄ᴰ) and NMR (NOESY for spatial correlations) .

Q. How can the purity and stereochemical integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to resolve enantiomers. Mobile phase: hexane/isopropanol (90:10) at 1 mL/min .
  • Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., δ 3.5–4.0 ppm for dioxepane protons). IR spectroscopy confirms azide presence (~2100 cm⁻¹) .
  • Polarimetry : Measure optical rotation ([α]₂₄ᴰ = –1.7° to –5.3° for similar dioxepanes) to assess enantiopurity .

Advanced Research Questions

Q. What strategies stabilize the azido group during multi-step synthesis to prevent decomposition?

  • Methodological Answer :

  • Temperature Control : Perform azide reactions at ≤5°C to mitigate exothermic decomposition.
  • Protection/Deprotection : Temporarily protect the azido group as a stable intermediate (e.g., trimethylsilyl azide) during harsh reactions (e.g., acid catalysis) .
  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid proton exchange. used CH₂Cl₂ for azide-thiol coupling without side reactions .

Q. How do computational methods aid in predicting the reactivity of the azido group in ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for azide participation in [3+2] cycloadditions (e.g., with alkynes). Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. water) to guide experimental conditions.
  • Data Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine models.

Q. What analytical challenges arise when characterizing byproducts in azide-containing dioxepane derivatives?

  • Methodological Answer :

  • Challenge 1 : Azide decomposition during GC-MS analysis. Solution : Use mild ionization techniques (e.g., ESI-MS) and avoid high temperatures .
  • Challenge 2 : Overlapping NMR signals from diastereomers. Solution : Employ 2D NMR (HSQC, HMBC) to assign stereospecific correlations .
  • Challenge 3 : Trace impurities (e.g., gadobutrol analogs). Solution : Develop HPLC methods with ion-pair reagents (e.g., TFA) to enhance separation .

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